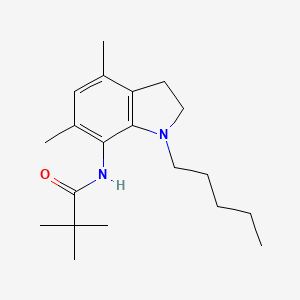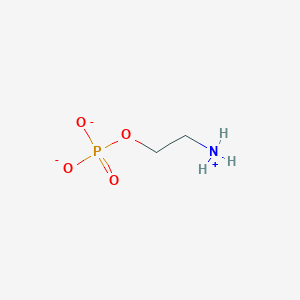
2-Ammonioethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-phosphonatoethanaminium(1-) is an organophosphate oxoanion that is the conjugate base of O-phosphoethanolamine arising from deprotonation of the phosphate OH groups and protonation of the amino group; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an O-phosphoethanolamine.
Applications De Recherche Scientifique
Biomonitoring and Exposure Assessment
2-Ammonioethyl phosphate, as a part of phosphate flame retardants (PFRs), is significant in biomonitoring studies. It's crucial to understand the levels of PFRs, including 2-Ammonioethyl phosphate, in various environments and their potential health risks. For instance, urinary biomonitoring in California adults highlighted the presence of chlorinated and nonchlorinated dialkyl or diaryl phosphates, indicating exposure to PFRs and raising concerns for health effects like carcinogenicity and neurotoxicity (Dodson et al., 2014). Similarly, studies on human hair and nails have been employed as noninvasive biomarkers for exposure to brominated and organophosphate flame retardants, revealing significant presence and urging the need for reliable biomonitoring methods (Liu et al., 2016).
Health Impact and Environmental Exposure
The understanding of human exposure pathways to organophosphate triesters like 2-Ammonioethyl phosphate is essential, especially considering their prevalence in household products. Studies have explored the occurrence of metabolites from PFRs in human urine, highlighting the higher concentration in children compared to adults and indicating the residential environment as a significant exposure pathway (Cequier et al., 2015). Research has also investigated the age-related patterns of PFR metabolites in the general population, emphasizing the need for further biomonitoring studies for comprehensive health risk assessment (Van den Eede et al., 2015).
Occupational and Residential Exposure
Understanding the exposure of adult office workers to PFRs like 2-Ammonioethyl phosphate is crucial, especially given its use in furniture containing polyurethane foam. Studies have identified significant exposure in work environments, emphasizing the need to confirm specific sources and address exposure pathways (Carignan et al., 2013).
Educational and Sustainability Perspectives
Integrating topics like phosphate sustainability, which involves understanding compounds like 2-Ammonioethyl phosphate, into educational curricula can have positive effects on student motivation and self-efficacy. This approach also underscores the importance of addressing the challenges associated with phosphate compounds, including supply risk and environmental impact (Gulacar et al., 2020).
Propriétés
Nom du produit |
2-Ammonioethyl phosphate |
|---|---|
Formule moléculaire |
C2H7NO4P- |
Poids moléculaire |
140.06 g/mol |
Nom IUPAC |
2-azaniumylethyl phosphate |
InChI |
InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)/p-1 |
Clé InChI |
SUHOOTKUPISOBE-UHFFFAOYSA-M |
SMILES |
C(COP(=O)([O-])[O-])[NH3+] |
SMILES canonique |
C(COP(=O)([O-])[O-])[NH3+] |
Synonymes |
2-aminoethyl dihydrogenphosphate 2-aminoethyl phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




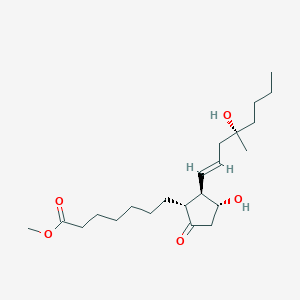
![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)
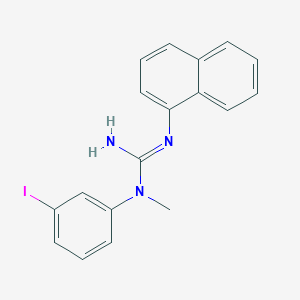
![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)
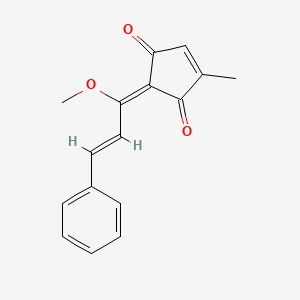
![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)


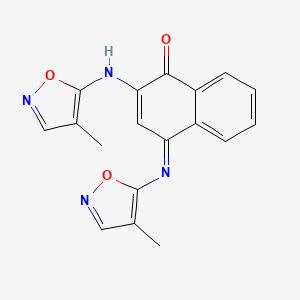
![6-Chloro-2-[N'-(2-nitro-benzylidene)-hydrazino]-pyrimidin-4-ylamine](/img/structure/B1241965.png)

